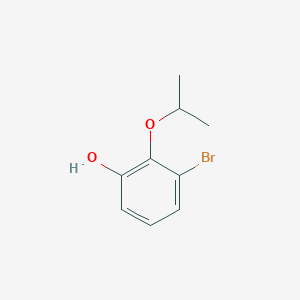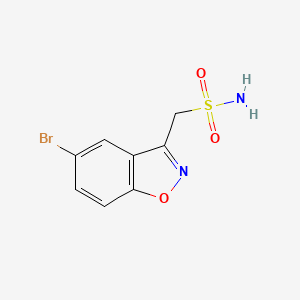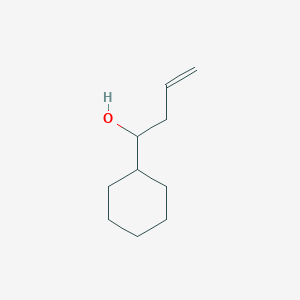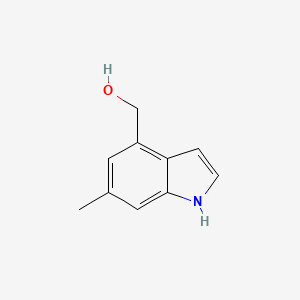
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin: is a derivative of Caspofungin, an antifungal agent used primarily in the treatment of invasive fungal infections. This compound is specifically modified to enhance its biological activity and stability, making it a valuable subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves multiple steps, including the selective removal of specific functional groups and the introduction of new ones. The process typically starts with Caspofungin as the base compound. Key steps include:
Hydrolysis: The initial hydrolysis of Caspofungin to remove specific amino groups.
Cyclization: Formation of the seco-cyclo structure through intramolecular cyclization.
Functional Group Modification: Introduction of the 2-aminoethylamino and hydroxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is used as a model compound to study reaction mechanisms and the effects of structural modifications on biological activity.
Biology: In biological research, this compound is used to investigate its antifungal properties and its interactions with fungal cell membranes.
Medicine: Medically, it is studied for its potential to treat fungal infections more effectively than Caspofungin, especially in cases where resistance to standard treatments is observed.
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing new antifungal drugs with improved efficacy and safety profiles .
作用机制
The mechanism of action of 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin involves inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound targets the enzyme β-(1,3)-D-glucan synthase, which is crucial for fungal cell wall synthesis .
相似化合物的比较
Caspofungin: The parent compound, used as a standard antifungal agent.
Micafungin: Another echinocandin antifungal with a similar mechanism of action.
Anidulafungin: Similar to Caspofungin but with different pharmacokinetic properties.
Uniqueness: 5-Des(2-aminoethylamino)-5-hydroxy-4,5-seco-5,9-cycloCaspofungin is unique due to its structural modifications, which enhance its stability and biological activity compared to its parent compound, Caspofungin .
属性
分子式 |
C50H82N8O16 |
|---|---|
分子量 |
1051.2 g/mol |
IUPAC 名称 |
N-[1-[2-[[1-[[5-amino-1-(2-carbamoyl-3-hydroxypyrrolidin-1-yl)-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-(10,12-dimethyltetradecanoyl)-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69) |
InChI 键 |
UWUIBWNWWAICHW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)






![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)


